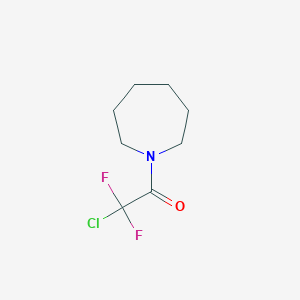
1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone is an organic compound with a unique structure that includes an azepane ring, a chloro group, and two difluoro groups attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone typically involves the reaction of azepane with a suitable chloro-difluoroacetylating agent. One common method is the reaction of azepane with 2-chloro-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azepane derivatives.
Reduction: Formation of 1-(1-azepanyl)-2-chloro-2,2-difluoroethanol.
Oxidation: Formation of 1-(1-azepanyl)-2-chloro-2,2-difluoroacetic acid.
科学的研究の応用
1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone involves its interaction with specific molecular targets. The chloro and difluoro groups enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with biological targets, potentially inhibiting their function. The azepane ring provides structural rigidity and influences the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 1-(1-Azepanyl)-2-chloro-2,2-dichloro-1-ethanone
- 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-propanone
- 1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-butanone
Uniqueness
1-(1-Azepanyl)-2-chloro-2,2-difluoro-1-ethanone is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties. The combination of these groups with the azepane ring makes the compound highly reactive and suitable for various synthetic applications. Its structural features also contribute to its potential as a pharmacophore in drug design.
特性
IUPAC Name |
1-(azepan-1-yl)-2-chloro-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-8(10,11)7(13)12-5-3-1-2-4-6-12/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOPVBTIOBFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
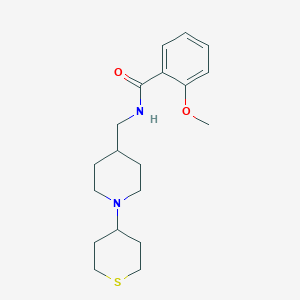

![4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide](/img/structure/B2603926.png)
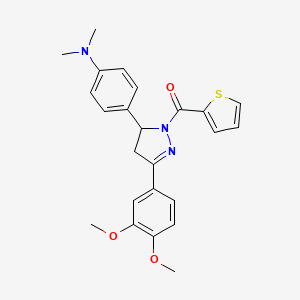
![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2603928.png)

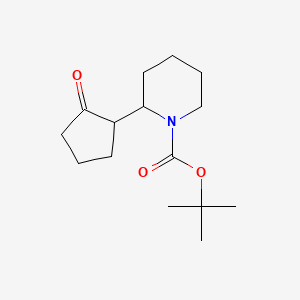
![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2603932.png)
![N-(1,3-Thiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2603933.png)
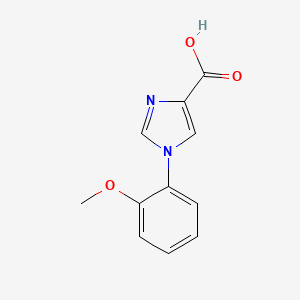
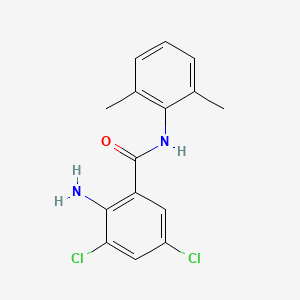
![5-cyclopropyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2603940.png)

